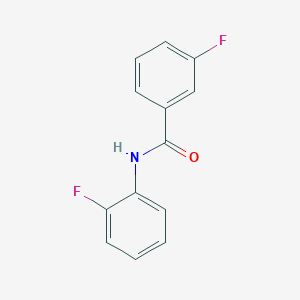

3-fluoro-N-(2-fluorophenyl)benzamide

Description

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

3-fluoro-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H9F2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |

InChI Key |

GKLOGYXHVPMZCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Fluorine Substitution Patterns

Fluorine positioning and substitution density significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Fluorinated Benzamides

Key Observations :

- Fluorine Position : Ortho-substituted fluorine on the aniline ring (e.g., this compound) facilitates intramolecular C-F···H-N HB, stabilizing planar conformations . Meta or para substitution (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) disrupts this HB, leading to conformational flexibility .

- Crystal Packing: N-(2,3-Difluorophenyl)-2-fluorobenzamide crystallizes in the monoclinic Pn space group with distinct hydrogen-bonding networks, whereas trisubstituted analogs remain rare .

Spectroscopic and Physicochemical Properties

- NMR Complexity : 3-Fluoro-N-(3-fluorophenyl)benzamide and its para-substituted analog exhibit severe spectral overlap in ¹H NMR due to scalar couplings between aromatic protons, complicating assignment .

- Hydrogen Bonding: 2-Fluoro-N-(2-fluorophenyl)benzamide demonstrates strong C-F···H-N HB (δ(NH) = 10.36 ppm in DMSO-d₆), absent in non-fluorinated analogs .

Preparation Methods

Direct Amidation via Acyl Chloride and Aniline

The most straightforward method involves the reaction of 3-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base. This approach mirrors protocols used for analogous fluorinated benzamides.

Reaction Mechanism :

The acyl chloride undergoes nucleophilic attack by the amine group of 2-fluoroaniline, forming the amide bond. Triethylamine (Et₃N) or pyridine is typically employed to neutralize HCl, driving the reaction to completion.

Procedure :

-

Reactants :

-

3-Fluorobenzoyl chloride (1.0 equiv)

-

2-Fluoroaniline (1.1 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Et₃N (1.5 equiv)

-

-

Steps :

Yield :

Reported yields for analogous reactions range from 70% to 88%, depending on purity of starting materials and reaction conditions.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 4–6 hours |

| Base | Triethylamine |

| Yield | 70–88% |

Thiourea Intermediate Method

An alternative route involves synthesizing a thiourea intermediate, followed by cyclization or hydrolysis to yield the benzamide. This method, adapted from thiazoline derivative syntheses, offers control over regioselectivity.

Procedure :

-

Formation of Thiourea :

-

Conversion to Benzamide :

Yield :

Yields for this method are generally lower (50–69%) due to intermediate purification steps.

| Parameter | Value |

|---|---|

| Intermediate | Thiourea |

| Cyclization Agent | Bromoacetyl chloride |

| Solvent | Acetone/DCM |

| Yield | 50–69% |

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Base Selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, as confirmed by NMR monitoring.

-

Excess Aniline : Using 1.1 equivalents of 2-fluoroaniline ensures complete consumption of the acyl chloride, reducing dimerization byproducts.

Purification Techniques

Recrystallization

Recrystallization from ethanol/water (3:1) yields crystals with >95% purity, as evidenced by melting point consistency (observed mp: 133–136°C).

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves unreacted aniline and acyl chloride, achieving purity ≥98%.

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.